

# SB-747651A dihydrochloride CAS number and supplier

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## Compound of Interest

Compound Name: SB-747651A dihydrochloride

Cat. No.: B10769026

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An In-depth Technical Guide to **SB-747651A Dihydrochloride**

## Introduction

**SB-747651A dihydrochloride** is a potent and selective, ATP-competitive inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1).<sup>[1][2][3]</sup> It serves as a critical research tool for elucidating the cellular functions of MSK1, a nuclear protein kinase that plays a key role in the regulation of transcription downstream of the p38 and ERK1/2 MAPK signaling pathways.<sup>[4][5]</sup> This guide provides comprehensive technical information on **SB-747651A dihydrochloride**, including its chemical properties, mechanism of action, experimental protocols, and relevant signaling pathways.

## Chemical and Physical Properties

**SB-747651A dihydrochloride** is a well-characterized small molecule with defined physical and chemical properties crucial for its application in experimental settings.

Property	Value	References
CAS Number	1781882-72-1	[1][6][7][8]
Molecular Formula	C <sub>16</sub> H <sub>22</sub> N <sub>8</sub> O·2HCl	[7]
Molecular Weight	415.32 g/mol	[2][7][8]
Purity	≥98% (by HPLC)	[2][6][7]
Solubility	Soluble to 50 mM in Water and DMSO	[1][7]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	[1][2]
Storage (In Solvent)	-80°C for 1-6 months; -20°C for 1 month	[1][2][3]

## Mechanism of Action and Biological Activity

SB-747651A is an ATP-competitive inhibitor that targets the N-terminal kinase domain of MSK1, exhibiting high potency with an IC<sub>50</sub> value of 11 nM in in vitro kinase assays.[1][2][4][9] MSK1 and the related MSK2 are nuclear kinases activated by the ERK1/2 and p38 MAPK pathways.[4] They regulate gene expression through the phosphorylation of transcription factors like CREB (cAMP-response-element-binding protein) and chromatin-modifying proteins such as histone H3.[4]

While highly potent for MSK1, SB-747651A also demonstrates inhibitory activity against other kinases, particularly within the AGC kinase family. At a concentration of 1 μM, it has been shown to inhibit PRK2, RSK1, p70S6K, and ROCK-II with a potency similar to that for MSK1.[1][3][4] In cellular assays, complete inhibition of MSK activity is typically observed at concentrations between 5-10 μM.[4][9]

The biological effects of SB-747651A are extensively studied in the context of inflammation. It has been shown to block the production of the anti-inflammatory cytokine IL-10 in macrophages stimulated with lipopolysaccharide (LPS).[4] Conversely, its use, similar to MSK1/2 knockout, leads to an increase in the production of pro-inflammatory cytokines.[4] Furthermore, SB-747651A modulates the recruitment of neutrophils in response to chemokines

like CXCL2 by affecting various stages of the recruitment cascade, including adhesion, crawling, and migration.[\[1\]](#)[\[3\]](#)[\[10\]](#)

## Quantitative Data on Biological Activity

Table 1: In Vitro Kinase Inhibition Profile

Target Kinase	IC <sub>50</sub>	Notes	References
MSK1	11 nM	ATP-competitive inhibition of the N-terminal kinase domain.	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[9]</a>
PRK2	Similar potency to MSK1	Inhibited at 1 µM concentration.	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
RSK1	Similar potency to MSK1	Inhibited at 1 µM concentration.	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
p70S6K	Similar potency to MSK1	Inhibited at 1 µM concentration.	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>

| ROCK-II | Similar potency to MSK1 | Inhibited at 1 µM concentration. |[\[1\]](#)[\[3\]](#)[\[4\]](#) |

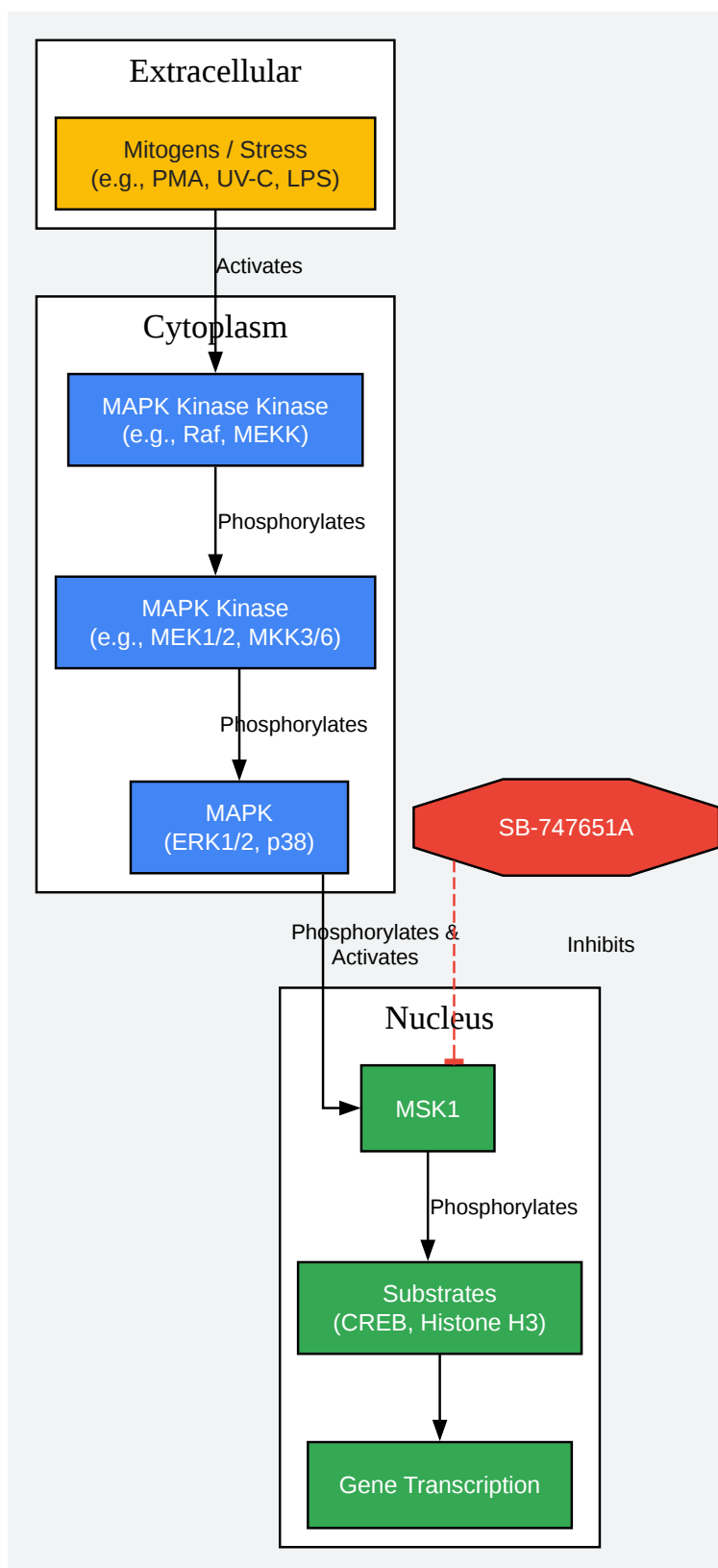
Table 2: Cellular and In Vivo Activity

Model System	Concentration / Dosage	Administration	Observed Effect	References
Neutrophils	5 $\mu$ M	In vitro	Affects CXCL2-induced intraluminal crawling and increases transmigration time.	[1][3]
Macrophages	5-10 $\mu$ M	In vitro (LPS stimulation)	Inhibits production of anti-inflammatory cytokine IL-10.	[4]
Mouse Model	3 mg/kg	Intrascrotal injection	Increases neutrophil adhesion following CXCL2 stimulation.	[1]

| Mouse Peritonitis Model | 3 mg/kg | Intraperitoneal (i.p.) | Enhances neutrophil extravasation at 3 and 4 hours post-stimulation. |[1][3] |

## Signaling Pathways and Visualizations

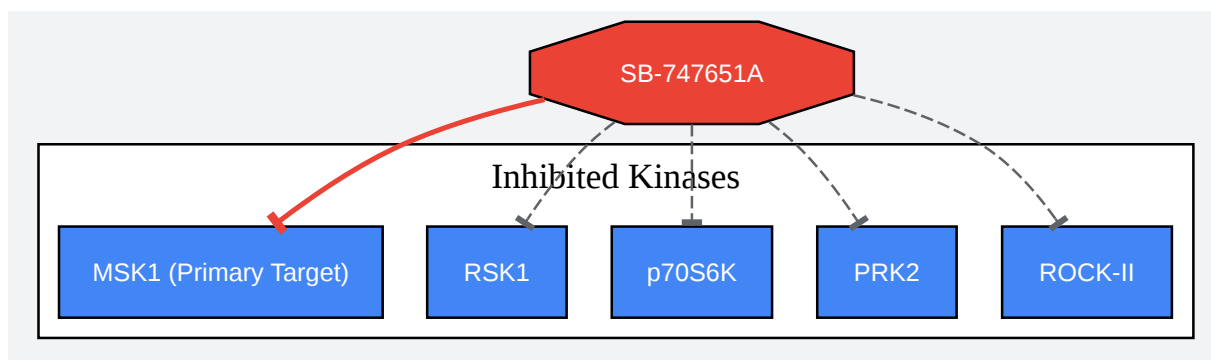
The primary signaling cascade involving SB-747651A is the MAPK pathway leading to MSK1 activation.



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Caption: MAPK/MSK1 signaling pathway and the inhibitory action of SB-747651A.

SB-747651A is selective but not exclusive to MSK1, affecting other kinases as well.



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Caption: Primary and secondary kinase targets of SB-747651A.

## Experimental Protocols

### In Vitro Kinase Assay

This protocol is used to determine the  $IC_{50}$  of SB-747651A against a target kinase.

- Objective: To measure the concentration-dependent inhibition of MSK1 by SB-747651A.
- Methodology:
  - Recombinant MSK1 enzyme is incubated with a specific peptide substrate (e.g., Crosstide) and  $\gamma$ - $^{32}P$ -ATP in a kinase buffer.
  - A range of concentrations of SB-747651A (e.g., 0.003 to 100  $\mu$ M) is added to the reaction mixtures.[9] A control reaction contains DMSO vehicle.
  - The reaction is allowed to proceed for a set time (e.g., 20-30 minutes) at 30°C and is then stopped.
  - The phosphorylated peptide is separated from the free  $\gamma$ - $^{32}P$ -ATP, typically using phosphocellulose paper and subsequent washing steps.
  - The amount of incorporated radioactivity is quantified using a scintillation counter.

- Activity is expressed as a percentage of the control, and the  $IC_{50}$  value is calculated by fitting the data to a dose-response curve.

## Cellular MSK Activity Inhibition Assay

This protocol assesses the ability of SB-747651A to inhibit MSK1 activity within a cellular context.

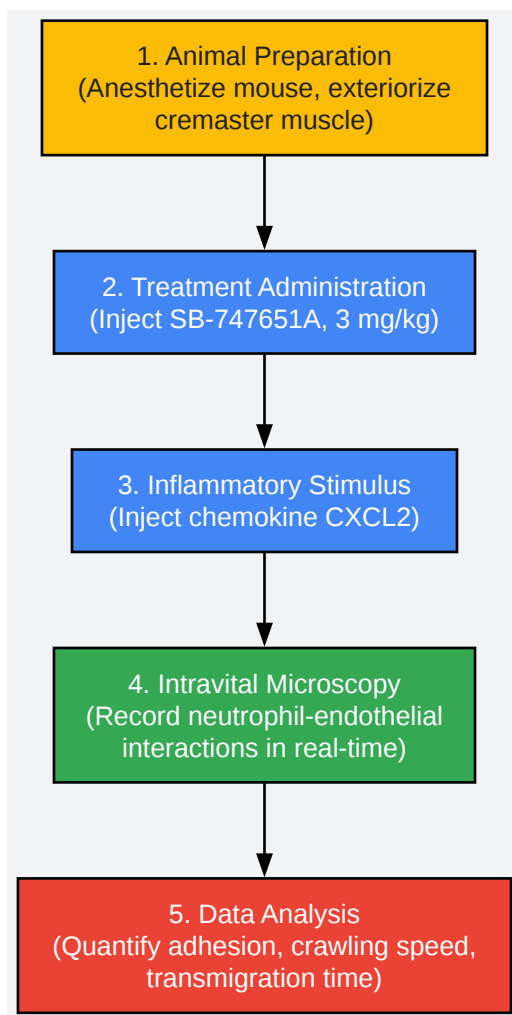
- Objective: To confirm the inhibition of MSK1 substrate phosphorylation in cells.
- Methodology:
  - Cell Culture: Plate cells (e.g., HEK-293, HeLa, or macrophages) and grow to 80-90% confluency.[\[9\]](#)
  - Pre-treatment: Pre-incubate the cells with various concentrations of SB-747651A (e.g., 1-10  $\mu$ M) or vehicle control for 1-2 hours.
  - Stimulation: Stimulate the cells with a known MSK1 activator, such as PMA (50 ng/mL) or UV-C radiation to activate the ERK1/2 or p38 pathways, respectively.[\[9\]](#)
  - Lysis: After a short stimulation period (e.g., 30 minutes), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
  - Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for phosphorylated MSK1 substrates, such as phospho-CREB (Ser133) or phospho-Histone H3 (Ser10). Use antibodies for total CREB/Histone H3 as loading controls.
  - Analysis: Quantify band intensities to determine the reduction in substrate phosphorylation in inhibitor-treated samples compared to the stimulated control.

## In Vivo Neutrophil Recruitment Model

This protocol evaluates the effect of SB-747651A on neutrophil behavior in a live animal model using intravital microscopy.[\[10\]](#)

- Objective: To visualize and quantify the effect of MSK1 inhibition on chemokine-induced neutrophil adhesion, crawling, and emigration.
- Methodology:
  - Animal Preparation: Anesthetize a male C57BL/6 mouse and exteriorize the cremaster muscle for microscopic observation.[\[1\]](#)
  - Treatment: Administer SB-747651A (e.g., 3 mg/kg) via intraperitoneal or intrascrotal injection.[\[1\]](#)
  - Stimulation: Administer the chemokine CXCL2 via intrascrotal injection to induce a local inflammatory response.
  - Intravital Microscopy: Mount the mouse on a microscope stage equipped for intravital imaging. Observe and record neutrophil interactions with the venular endothelium in the cremaster muscle over a period of several hours.
  - Data Analysis: Analyze the recorded videos to quantify various parameters of the neutrophil recruitment cascade, including the number of adherent cells, intraluminal crawling velocity, and transmigration time.[\[1\]](#)[\[3\]](#)[\[10\]](#)





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Caption: Workflow for in vivo analysis of neutrophil recruitment.

## Suppliers

**SB-747651A dihydrochloride** is available from several reputable suppliers for research purposes, including:

- Tocris Bioscience (part of Bio-Techne)[6]
- TargetMol[1]
- MedKoo Biosciences[8]
- MedChemExpress[3]

- R&D Systems[7]
- APExBIO[11]
- Axon Medchem[12]

## Conclusion

**SB-747651A dihydrochloride** is an invaluable pharmacological tool for investigating the roles of MSK1 in cellular signaling, gene expression, and pathophysiology, particularly in the context of inflammation. Its high potency and well-characterized selectivity profile, despite some off-target effects on related kinases, allow for targeted studies of the MAPK/MSK signaling axis. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.

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